molecular formula C13H15N3OS2 B15155151 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B15155151
M. Wt: 293.4 g/mol
InChI Key: QQKCEIBAHIYTPU-UHFFFAOYSA-N
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Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at the 5-position and a phenylacetamide moiety at the 2-position.

For the target compound, the isopropylthio group likely replaces the mercapto group through alkylation or thiol-disulfide exchange.

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

2-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3OS2/c1-9(2)18-13-16-15-12(19-13)14-11(17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17)

InChI Key

QQKCEIBAHIYTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted amides

Scientific Research Applications

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to cell lysis and death.

    Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound’s structural analogs (Table 1) exhibit variations in thio-substituents and phenoxy/phenylacetamide groups, which influence physical properties:

Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituent (5-position) Phenoxy/Phenyl Group Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio 5-Isopropyl-2-methyl 74 132–134
5f Methylthio 2-Isopropyl-5-methyl 79 158–160
5h Benzylthio 2-Isopropyl-5-methyl 88 133–135
4d 4-Chlorophenyl Benzimidazolylthio 58 190–194
Target Compound* Isopropylthio Phenylacetamide ~75–80† ~140–150†

*Hypothetical data inferred from analogs.
†Predicted based on trends: Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller groups (methylthio in 5f). The isopropylthio group may yield intermediate values.

Key Observations :

  • Yield : Benzylthio derivatives (e.g., 5h, 88%) often exhibit higher yields than methylthio (5f, 79%) or ethylthio (5g, 78%) analogs, likely due to improved crystallization . The target compound’s yield may depend on the reactivity of the isopropylthio group.
  • Melting Points : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) reduce melting points, while rigid aromatic systems (e.g., benzimidazole in 4d ) increase them.
Antibacterial and Antifungal Activity
  • Benzimidazole hybrids (e.g., 4d) show activity against Staphylococcus aureus due to the benzimidazole-thiadiazole synergy .
  • The isopropylthio group may offer greater metabolic stability than methylthio analogs, prolonging antibacterial effects .
Plant Growth Regulation and Herbicidal Activity
  • Tetrazole derivatives (e.g., –4) exhibit herbicidal and cytokinin-like activity, attributed to the tetrazole ring’s hydrogen-bonding capacity .
  • Triazole-carboxylate analogs () demonstrate plant growth regulation via carboxyl group interactions with hormone receptors .

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